Bis(3-(trimethoxysilyl)propyl) maleate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(3-trimethoxysilylpropyl) (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h9-10H,7-8,11-14H2,1-6H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPWELMLCKXRP-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[Si](CCCOC(=O)/C=C\C(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O10Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014622 | |
| Record name | Bis(3-(trimethoxysilyl)propyl) maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3090-21-9 | |
| Record name | 1,4-Bis[3-(trimethoxysilyl)propyl] (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3090-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(3-(trimethoxysilyl)propyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003090219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis[3-(trimethoxysilyl)propyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(3-(trimethoxysilyl)propyl) maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[3-(trimethoxysilyl)propyl] maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation Methodologies of Bis 3 Trimethoxysilyl Propyl Maleate
Established Synthetic Routes for Maleate-Functionalized Organosilanes
The most conventional and widely understood approach to synthesizing compounds like Bis(3-(trimethoxysilyl)propyl) maleate (B1232345) is through the esterification of maleic acid or its anhydride (B1165640) with a silyl-functionalized alcohol. This method is a cornerstone of industrial ester production.
The primary route involves the reaction of maleic anhydride with 3-(trimethoxysilyl)propanol. The reaction typically proceeds in two stages. The first stage is the rapid, non-catalytic ring-opening of the maleic anhydride by the alcohol to form a monoester. researchgate.net The second, slower stage is the esterification of the remaining carboxylic acid group with a second molecule of the alcohol to form the diester, Bis(3-(trimethoxysilyl)propyl) maleate. This second step is reversible and generally requires a catalyst and the removal of water to drive the reaction to completion. isites.info
Maleic Anhydride + 2 (3-(trimethoxysilyl)propanol) → this compound + H₂O
A variety of alcohols can be used in the esterification of maleic anhydride, and the fundamental principles are transferable to the use of 3-(trimethoxysilyl)propanol. ppor.az
Exploration of Novel Synthetic Pathways for this compound
Beyond traditional esterification, other synthetic strategies can be envisioned for the formation of this compound. One of the most promising is the hydrosilylation of diallyl maleate with trimethoxysilane.
Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. researchgate.netnih.gov In this proposed pathway, diallyl maleate would be synthesized first, followed by the hydrosilylation of its two allyl groups with trimethoxysilane.
The reaction would proceed as follows:
Diallyl maleate + 2 HSi(OCH₃)₃ → this compound
This method offers the advantage of starting with potentially more readily available or easily purifiable precursors. The hydrosilylation of allyl derivatives with various hydrosilanes is a well-documented process, often employing platinum-based catalysts like Karstedt's catalyst. researchgate.net Rhodium catalysts have also been shown to be highly efficient and selective for similar transformations. nih.govnih.govresearchgate.net
Another potential, though less direct, route could involve a transesterification reaction. In this approach, a simple dialkyl maleate, such as dimethyl maleate, could be reacted with 3-(trimethoxysilyl)propanol in the presence of a suitable catalyst. This would displace the smaller alcohol (methanol in this case) to form the desired product.
Optimization of Reaction Conditions for Enhanced Yield and Purity
For the esterification route, several factors must be carefully controlled to maximize the yield and purity of this compound.
Temperature: The reaction temperature is a critical parameter. While the initial ring-opening of maleic anhydride can often occur at moderate temperatures, the second esterification step typically requires elevated temperatures (often in the range of 100-160 °C) to achieve a reasonable reaction rate. google.com
Molar Ratio: An excess of the alcohol, 3-(trimethoxysilyl)propanol, can be used to shift the equilibrium towards the formation of the diester. google.com However, this necessitates a subsequent purification step to remove the unreacted alcohol.
Water Removal: As water is a byproduct of the esterification, its continuous removal is crucial to prevent the reverse hydrolysis reaction and drive the formation of the final product. This is often achieved through azeotropic distillation using a suitable solvent like toluene.
Purification: The final product may require purification to remove the catalyst, unreacted starting materials, and any byproducts. Distillation under reduced pressure is a common method for purifying such high-boiling point compounds.
The following table outlines typical conditions that might be optimized for this synthesis:
| Parameter | Range | Purpose |
| Temperature | 80-160 °C | To increase reaction rate |
| Reactant Molar Ratio (Alcohol:Anhydride) | 2:1 to 2.5:1 | To drive equilibrium towards the product |
| Catalyst Loading | 0.1-2% w/w | To accelerate the second esterification step |
| Solvent | Toluene, Xylene | To facilitate azeotropic removal of water |
Investigation of Catalytic Systems in this compound Synthesis
The choice of catalyst is pivotal for the efficient synthesis of this compound, particularly for the esterification pathway.
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts for esterification. However, they can be corrosive and difficult to remove from the final product, often requiring neutralization and washing steps that can complicate the workup.
Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) or zeolites, offer a significant advantage in terms of purification. researchgate.netisites.info These catalysts can be easily removed by simple filtration at the end of the reaction, simplifying the process and reducing waste. isites.info
Organometallic Catalysts: For the hydrosilylation route, transition metal complexes are essential. Platinum-based catalysts, such as Karstedt's or Speier's catalyst, are widely used. researchgate.net Rhodium complexes have also emerged as highly active and selective catalysts for the hydrosilylation of alkenes. nih.gov
The table below summarizes some potential catalytic systems:
| Synthetic Route | Catalyst Type | Examples | Advantages | Disadvantages |
| Esterification | Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High activity, low cost | Corrosive, difficult to remove |
| Esterification | Heterogeneous Acid | Amberlyst 15, Hβ-Zeolite | Easy separation, reusable | Potentially lower activity, pore blocking |
| Hydrosilylation | Transition Metal | Karstedt's Catalyst, [RhCl(dppbzF)]₂ | High efficiency and selectivity | High cost, potential for side reactions |
Comparative Analysis of Different Synthetic Strategies
Each potential synthetic route to Bis(3-(trimethysilyl)propyl) maleate has its own set of advantages and disadvantages.
The direct esterification of maleic anhydride with 3-(trimethoxysilyl)propanol is likely the most straightforward and cost-effective method on an industrial scale. It utilizes a common and well-understood reaction. However, it requires careful control of reaction conditions, particularly water removal, to achieve high conversion. A significant challenge is the potential for self-condensation of the trimethoxysilyl groups under the acidic and high-temperature conditions of esterification, which can lead to the formation of oligomeric siloxane byproducts and reduce the yield of the desired monomeric product.
The hydrosilylation route offers the potential for higher purity and avoids the harsh conditions of acid-catalyzed esterification, thus minimizing the risk of premature hydrolysis and condensation of the silane (B1218182) functional groups. However, this route involves an additional step (the synthesis of diallyl maleate) and requires the use of expensive noble metal catalysts. The efficiency and selectivity of the hydrosilylation step are highly dependent on the catalyst and reaction conditions.
The transesterification route is another possibility but may also require forcing conditions and efficient removal of the displaced alcohol to proceed to completion, presenting similar challenges to direct esterification.
Chemical Reactivity and Transformation Mechanisms of Bis 3 Trimethoxysilyl Propyl Maleate
Hydrolysis and Condensation Mechanisms of Trimethoxysilyl Groups
The trimethoxysilyl groups at both ends of the Bis(3-(trimethoxysilyl)propyl) maleate (B1232345) molecule are susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, resulting in the creation of oligomeric and polymeric networks.
Kinetic Studies of Hydrolysis under Varying pH Conditions
The rate of hydrolysis of alkoxysilanes, such as the trimethoxysilyl groups in Bis(3-(trimethoxysilyl)propyl) maleate, is highly dependent on the pH of the reaction medium. Generally, the hydrolysis rate is at its minimum at a neutral pH of around 7 and is significantly accelerated under both acidic and basic conditions. google.comnih.gov
Under acidic conditions (low pH), the hydrolysis reaction is catalyzed by hydronium ions (H₃O⁺). The reaction proceeds via protonation of an alkoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack of a water molecule on the silicon atom. google.com The hydrolysis rate under acidic conditions is generally faster than under basic conditions. nih.gov For instance, studies on similar compounds like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) show that hydrolysis is rapid in low pH environments. researchgate.netresearchgate.net
Conversely, under basic conditions (high pH), the hydrolysis is catalyzed by hydroxide (B78521) ions (OH⁻), which directly attack the silicon atom. google.com While base catalysis also enhances the hydrolysis rate compared to neutral conditions, it is generally slower than acid-catalyzed hydrolysis. nih.gov
Interactive Data Table: Effect of pH on Hydrolysis and Condensation Rates of an Analogous Silane (B1218182)
The following table presents qualitative and quantitative data for the hydrolysis and condensation of 3-methacryloxypropyltrimethoxysilane (MPS), a compound with a similar trimethoxysilylpropyl functional group, which can be considered analogous to the reactive groups in this compound.
| pH Condition | Hydrolysis Rate | Condensation Rate | Predominant Species and Observations |
| Acidic (pH < 4) | Fast | Slow | Rapid formation of stable silanols (Si-OH). The solution remains clear for an extended period. wikipedia.org |
| Neutral (pH ≈ 7) | Slowest | Moderate | Both hydrolysis and condensation proceed slowly. nih.gov |
| Basic (pH > 8) | Moderate | Fast | Silanols, once formed, quickly condense to form siloxane bonds (Si-O-Si), leading to faster gelation. wikipedia.org |
Data sourced from studies on 3-methacryloxypropyltrimethoxysilane (MPS). wikipedia.orgnih.gov
Mechanistic Pathways of Silanol Formation and Subsequent Condensation
The formation of silanol groups from trimethoxysilyl moieties is a multi-step process. In the presence of water, each of the three methoxy (B1213986) groups (-OCH₃) on a silicon atom can be sequentially replaced by a hydroxyl group (-OH). This reaction releases methanol (B129727) as a byproduct. The reaction can be represented as:
R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH
These newly formed silanol groups are highly reactive and can participate in two types of condensation reactions:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a methanol molecule. R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH
Both acid and base catalysis play a crucial role in these condensation reactions. In acidic media, a silanol group is protonated, making it more susceptible to nucleophilic attack by another silanol. In basic media, a silanol is deprotonated to form a silanolate anion, which is a more potent nucleophile for attacking another silanol. google.com
Influence of Solvent and Water Content on Hydrolysis and Condensation Rates
The solvent system and the concentration of water significantly impact the kinetics of hydrolysis and condensation. The presence of a co-solvent, such as ethanol (B145695), is often necessary to ensure the miscibility of the organosilane with water. However, the use of a co-solvent can also influence the reaction rates. Studies on similar silanes have shown that increasing the ethanol content in an ethanol/water mixture can delay the hydrolysis rate. nih.gov
The water-to-silane molar ratio (r) is a critical parameter. A stoichiometric amount of water is required for the complete hydrolysis of all methoxy groups. However, an excess of water can accelerate the hydrolysis reaction but may also lead to a more dilute system where condensation reactions are slower. Conversely, a limited amount of water will result in incomplete hydrolysis and the formation of a complex mixture of partially hydrolyzed species and condensed oligomers. nih.gov
Interactive Data Table: Effect of Water Content on Silane Hydrolysis
The following table illustrates the general effect of water concentration on the hydrolysis of organofunctional silanes.
| Water Content | Hydrolysis Rate | Extent of Hydrolysis |
| Low (Sub-stoichiometric) | Slower | Incomplete |
| Stoichiometric | Faster | Complete |
| High (Excess) | Fastest | Complete |
This is a generalized representation based on principles of silane chemistry. nih.gov
Formation of Oligomeric and Polymeric Siloxane Networks
The condensation of the hydrolyzed this compound molecules leads to the formation of oligomers and, eventually, a cross-linked polymeric siloxane network. Due to the presence of two trifunctional silyl (B83357) groups, a dense, three-dimensional network can be formed.
An important consideration for bis-silyl compounds like this is the potential for intramolecular condensation, leading to the formation of cyclic structures. semanticscholar.orgiu.edu The propensity for cyclization is influenced by the length of the propyl maleate propyl bridging group. Shorter bridging chains tend to favor the formation of cyclic monomers or dimers, which can slow down or even prevent gelation under certain conditions, particularly in acidic media. semanticscholar.org Under basic conditions, which favor faster condensation, network formation is more likely to dominate over cyclization. iu.edu The formation of these cyclic species can be a critical factor in controlling the final structure and properties of the resulting material.
Polymerization Mechanisms Involving the Maleate Moiety
The central maleate group in this compound contains a carbon-carbon double bond that can participate in polymerization reactions, most notably free radical polymerization. This allows for a secondary mode of cross-linking, independent of the siloxane network formation.
Free Radical Polymerization of this compound
Free radical polymerization of the maleate double bond is initiated by the decomposition of a radical initiator, which can be induced by heat or light. Common initiators include peroxides (e.g., benzoyl peroxide, dicumyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN). nih.govyoutube.com The polymerization proceeds through the standard steps of initiation, propagation, and termination. uomustansiriyah.edu.iq
The reactivity of the maleate double bond in free radical polymerization is generally lower than that of other vinyl monomers like styrenes or acrylates. researchgate.net This is due to steric hindrance and the electron-withdrawing nature of the adjacent carbonyl groups. Homopolymerization of maleates can be sluggish, but they readily copolymerize with other electron-rich monomers. nih.gov
The concentration of the initiator plays a crucial role in the polymerization process. A higher initiator concentration generally leads to a faster polymerization rate but can also result in the formation of shorter polymer chains. youtube.com
Interactive Data Table: Common Initiators for Free Radical Polymerization
| Initiator Class | Example Initiator | Typical Decomposition Method | Suitable Reaction Media |
| Peroxides | Benzoyl Peroxide (BPO) | Thermal | Organic Solvents |
| Peroxides | Dicumyl Peroxide (DCP) | Thermal (higher temp.) | Organic Solvents |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | Thermal | Organic Solvents |
| Persulfates | Potassium Persulfate (KPS) | Thermal | Aqueous Media |
This table provides general information on common free-radical initiators. nih.govyoutube.com
The dual functionality of this compound allows for the formation of complex interpenetrating polymer networks (IPNs). The siloxane network can be formed through hydrolysis and condensation, while a separate organic polymer network can be created through the polymerization of the maleate groups. The final properties of the material will depend on the relative rates of these two competing reaction pathways, which can be controlled by adjusting the reaction conditions such as pH, temperature, and initiator concentration.
Copolymerization Studies with Other Monomers
This compound possesses two primary sites for polymerization: the central carbon-carbon double bond of the maleate group and the six hydrolyzable methoxysilyl groups. The maleate double bond is typically reactive towards free-radical polymerization, allowing it to be incorporated into various polymer chains. However, dialkyl maleates, such as this compound, are known for their reluctance to homopolymerize due to steric hindrance around the double bond. Consequently, they are almost exclusively used as comonomers in copolymerization reactions.
They readily copolymerize with more reactive monomers, particularly styrene (B11656) (St) and methacrylates, often in an alternating or statistical fashion. Research on structurally similar silane-functionalized monomers, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM), demonstrates successful copolymerization with monomers like methyl methacrylate (MMA) and trimethylolpropane (B17298) trimethacrylate (TRIM). gelest.commdpi.comresearchgate.net For instance, porous copolymer microspheres of TMSPM and TRIM have been synthesized via radical copolymerization. gelest.commdpi.com
The copolymerization can be tailored to achieve desired properties. For instance, incorporating the silyl maleate into a polymer chain can enhance adhesion, durability, and provide a mechanism for subsequent moisture-curing crosslinking.
Table 1: Illustrative Copolymerization Systems of Silane-Functionalized Monomers This table presents data from related silane monomers to illustrate typical copolymerization behavior, as direct data for this compound is not available.
| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Type | Key Findings | Reference |
|---|---|---|---|---|
| 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) | Methyl methacrylate (MMA) | Atom-Transfer Radical Polymerization (ATRP) | Synthesis of reactive diblock and random copolymers. | researchgate.net |
| 3-(Trimethoxysilyl)propyl methacrylate (TMSPM) | Trimethylolpropane trimethacrylate (TRIM) | Heterogeneous Radical Copolymerization | Formation of highly porous microspheres with a large specific surface area. | gelest.commdpi.com |
| 3-(Triethoxysilyl)propyl isocyanate (TESPI) | n-Hexyl isocyanate (HIC) | Coordination Polymerization | Synthesis of well-defined statistical and block copolymers. | researchgate.netmdpi.com |
Initiation Systems for Maleate Polymerization and Curing
The polymerization involving the maleate double bond of this compound is typically initiated by free-radical mechanisms. The choice of initiator depends on the desired reaction conditions (e.g., temperature, solvent) and the specific application (e.g., bulk polymerization, emulsion polymerization, curing of a composite).
Common types of initiators applicable to this system include:
Azo Initiators: Compounds like Azobisisobutyronitrile (AIBN) are widely used. They decompose thermally to generate free radicals at a predictable rate, making them suitable for bulk, solution, and suspension polymerization techniques. mdpi.com
Peroxide Initiators: Organic peroxides such as benzoyl peroxide (BPO) or dicumyl peroxide (DCP) are effective initiators, particularly in curing applications for composites and resins. alfachemic.com Their decomposition can be initiated by heat or by using an accelerator (promoter).
Redox Initiation Systems: These systems consist of an oxidizing agent and a reducing agent. A common example is the combination of a peroxide (e.g., BPO or methyl ethyl ketone peroxide) with an amine accelerator (e.g., N,N-dimethylaniline). researchgate.netalfachemic.com This allows for radical generation and polymerization to occur at lower temperatures, even at room temperature, which is advantageous for curing thermosetting resins. alfachemic.com
Photoinitiators: For UV-curing applications, photoinitiators are employed. When exposed to UV radiation, these molecules generate free radicals that initiate the polymerization of the maleate groups. This method allows for very rapid, on-demand curing.
In addition to the polymerization of the maleate group, the trimethoxysilyl groups can undergo a separate curing process through hydrolysis and condensation. This dual-curing potential is a key feature of this molecule. The condensation of the resulting silanol groups is often catalyzed by acids, bases, or organometallic compounds, though it can also proceed uncatalyzed in the presence of water. adhesivesmag.com
Kinetic Analysis of Polymerization Processes
The kinetic analysis of the polymerization of this compound is complex due to the two distinct reactive functionalities. The kinetics of the free-radical polymerization of the maleate group and the hydrolysis/condensation of the silyl groups must be considered separately, although they can influence each other.
Maleate Polymerization Kinetics: The free-radical polymerization of the maleate double bond generally follows the classical kinetics of radical polymerization, involving initiation, propagation, and termination steps. However, the reactivity of the maleate monomer is relatively low. Kinetic studies on related reactive monomers like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) under ATRP conditions have shown first-order kinetics with respect to monomer concentration. researchgate.net Molecular weights were observed to increase linearly with monomer conversion, while molecular weight distributions remained low, indicating a controlled polymerization process. researchgate.net While maleates are less reactive than methacrylates, a similar kinetic profile, albeit with a slower reaction rate, would be anticipated.
Kinetic studies of bulk-fill resin composites, which often contain silane coupling agents, utilize techniques like real-time linear polymerization shrinkage and shrinkage force measurements to characterize the polymerization process. nih.gov Such analyses reveal strong correlations between linear shrinkage, shrinkage force, and the maximum rate of force development. nih.gov
Table 2: Kinetic Parameters for ATRP of a Related Silane Monomer (TMSPMA) This table illustrates typical kinetic data obtained for a comparable monomer, as specific data for this compound is not available.
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Reaction Order | First-order with respect to monomer concentration. | Indicates a controlled polymerization rate dependent on the availability of the monomer. | researchgate.net |
| Molecular Weight (Mn) vs. Conversion | Linear increase. | Characteristic of a living/controlled polymerization, where chains grow steadily. | researchgate.net |
| Polydispersity Index (Mw/Mn) | Low values (typically 1.20–1.40). | Suggests the formation of polymer chains with a narrow range of lengths, a hallmark of controlled polymerization. | researchgate.net |
Interfacial Reaction Mechanisms at Organic-Inorganic Interfaces
Covalent Bonding with Organic Polymer Matrices
The maleate functional group of this compound serves as the primary anchor for forming covalent bonds with organic polymer matrices. This bonding is typically achieved through a grafting reaction, where the maleate's carbon-carbon double bond reacts to become part of a polymer chain. This process is analogous to the well-documented grafting of maleic anhydride (B1165640) (MAH) onto various polymers. coacechem.comarxiv.orgmdpi.com
The mechanism usually proceeds via a free-radical process, often initiated during melt processing or in solution:
Radical Formation on Polymer Backbone: A free-radical initiator (like a peroxide) decomposes at high temperatures, abstracting a hydrogen atom from the polymer backbone (e.g., polyethylene (B3416737) or polypropylene) to create a macroradical. mdpi.com
Grafting of the Maleate: The polymer macroradical then attacks the electron-deficient double bond of the maleate group. This addition reaction forms a stable carbon-carbon covalent bond, effectively grafting the entire this compound molecule onto the polymer chain. arxiv.orgresearchgate.net
This grafting modification transforms a non-polar polymer into a functionalized one, introducing the reactive silyl groups. These grafted silyl groups can then participate in secondary crosslinking reactions or bond to inorganic surfaces, making the molecule an effective compatibilizer in polymer blends and composites. coacechem.comcoacechem.com This enhanced interfacial adhesion leads to improved stress transfer between the polymer matrix and fillers, resulting in superior mechanical properties such as increased tensile and flexural strength. coacechem.com
Interaction and Condensation with Inorganic Surface Hydroxyls
The two trimethoxysilyl propyl "feet" of the molecule are responsible for its strong interaction and bonding with inorganic surfaces, such as glass, silica (B1680970), and metal oxides, which are typically rich in surface hydroxyl (-OH) groups. The reaction mechanism is a multi-step process: adhesivesmag.com
Hydrolysis: The six methoxy groups (-OCH₃) on the silicon atoms are hydrolyzable. In the presence of water (which can be atmospheric moisture or present on the substrate surface), they hydrolyze to form reactive silanol groups (-Si-OH) and methanol as a byproduct. adhesivesmag.com
Condensation: The newly formed silanol groups are unstable and can condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of small, soluble oligomers of the silane.
Hydrogen Bonding: These silanol-rich oligomers then physically adsorb onto the inorganic substrate, forming multiple hydrogen bonds between the silanol groups of the silane and the hydroxyl groups on the surface.
Covalent Bond Formation: With the application of heat or during a curing process, these hydrogen bonds are converted into stable, covalent metallosiloxane bonds (e.g., Si-O-Si for silica, Si-O-Al for alumina). researchgate.net This process removes water and firmly anchors the molecule to the inorganic surface.
The presence of physisorbed water on the inorganic surface is known to be a critical factor that strongly influences the reactivity and the reaction pathway of the silane at the interface. utwente.nl
Role of Dipodal Structure in Interfacial Adhesion and Hydrolytic Stability
The "dipodal" nature of this compound, meaning it has two silicon atoms for surface attachment, provides significant advantages over conventional monopodal silanes (which have only one silicon atom). nih.govscite.ai
The primary benefits of the dipodal structure are enhanced interfacial adhesion and superior hydrolytic stability. researchgate.netnih.govnih.gov
Increased Crosslink Density: A conventional trialkoxy silane can form a maximum of three covalent oxane bonds with a substrate. In contrast, a dipodal silane like this one, with its two trimethoxysilyl groups, can form up to six such bonds. gelest.comresearchgate.netgelest.com This creates a more densely crosslinked and robust siloxane network at the interface between the organic polymer and the inorganic substrate. nih.govgelest.com
Enhanced Hydrolytic Stability: The interface created by silane coupling agents is susceptible to attack by water, which can hydrolyze the siloxane bonds and lead to adhesion failure. The increased number of bonds formed by a dipodal silane makes the interface significantly more resistant to hydrolysis. gelest.comnih.gov The energy required to simultaneously break multiple bonds is much higher than that for a single bond, drastically slowing the rate of bond cleavage. The resistance to hydrolysis for dipodal silanes is estimated to be thousands of times greater than that of conventional monosilanes. gelest.comgelest.com
This improved durability ensures the long-term integrity of composite materials, coatings, and adhesive joints, especially in humid or aggressive aqueous environments. researchgate.netnih.gov
Table 3: Comparison of Monopodal vs. Dipodal Silane Characteristics
| Characteristic | Conventional Monopodal Silane | Dipodal Silane | Advantage of Dipodal Structure | Reference |
|---|---|---|---|---|
| Silicon Atoms per Molecule | 1 | 2 | More anchoring points. | researchgate.netnih.gov |
| Max. Covalent Bonds to Substrate | 3 | 6 | Higher crosslink density at the interface. | gelest.comgelest.com |
| Interfacial Network | Less dense, more linear. | Denser, more three-dimensional network. | Creates a more robust and tougher interphase region. | nih.gov |
| Hydrolytic Stability | Lower | Significantly Higher (~10,000x greater resistance) | Dramatically improved durability and longevity in wet or humid conditions. | gelest.com |
| Adhesion in Aggressive Environments | Prone to failure. | Maintains integrity. | Suitable for high-performance applications requiring long-term reliability. | researchgate.netnih.gov |
Advanced Characterization Techniques in Research on Bis 3 Trimethoxysilyl Propyl Maleate Systems
Spectroscopic Analysis of Chemical Structure and Transformations
Spectroscopic techniques are fundamental in confirming the molecular structure of Bis(3-(trimethoxysilyl)propyl) maleate (B1232345) and monitoring its transformations, such as hydrolysis and condensation, which are critical for its function as a coupling agent.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the key functional groups within the Bis(3-(trimethoxysilyl)propyl) maleate molecule and tracking its chemical changes during curing processes. The FTIR spectrum of the unhydrolyzed silane (B1218182) exhibits characteristic absorption bands that serve as fingerprints for its molecular structure.
Key functional groups and their typical FTIR absorption regions include:
C=O Stretching: The ester carbonyl group shows a strong absorption peak, typically in the range of 1720-1740 cm⁻¹.
C=C Stretching: The carbon-carbon double bond of the maleate group presents a peak around 1640 cm⁻¹.
Si-O-C Stretching: The methoxysilyl groups (Si-OCH₃) are identified by characteristic bands for Si-O-C stretching, often observed around 1080 cm⁻¹ and 820 cm⁻¹. The C-H stretching of the methoxy (B1213986) group also appears around 2840 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching from the propyl chains is visible in the 2850-2960 cm⁻¹ region.
FTIR is particularly powerful for monitoring the hydrolysis and condensation reactions of the trimethoxysilyl groups. As hydrolysis proceeds, the intensity of the Si-O-C absorption bands decreases, while a broad absorption band corresponding to Si-OH groups appears, typically between 3200 and 3700 cm⁻¹. researchgate.net Subsequently, during condensation, this Si-OH band diminishes, and a new, broad, and strong band emerges around 1000-1100 cm⁻¹, which is characteristic of the formation of stable Si-O-Si (siloxane) networks. researchgate.net
Table 1: Representative FTIR Peak Assignments for this compound and its Transformation Products
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Significance |
| ~2960-2850 | C-H Stretch | Propyl, Methoxy | Confirms aliphatic structure |
| ~1735 | C=O Stretch | Ester | Identifies the maleate ester |
| ~1640 | C=C Stretch | Maleate | Confirms the unsaturated functionality |
| ~1080 | Si-O-C Stretch | Methoxysilyl | Indicates unhydrolyzed silane |
| ~3700-3200 | O-H Stretch | Silanol (B1196071) (Si-OH) | Appears during hydrolysis |
| ~1100-1000 | Si-O-Si Stretch | Siloxane | Indicates condensation and network formation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, detailed atomic-level information about the structure of this compound. By analyzing different nuclei (¹H, ¹³C, ²⁹Si), a comprehensive picture of the molecule's connectivity and its reaction state can be obtained.
Proton NMR (¹H NMR) is used to verify the organic components of the molecule by identifying the distinct chemical environments of hydrogen atoms.
Maleate Protons: The protons on the carbon-carbon double bond of the maleate moiety typically appear as a singlet at approximately 6.0-6.5 ppm.
Ester-Adjacent Protons: The protons on the propyl chain's carbon atom adjacent to the ester oxygen (-O-CH₂-) are deshielded and resonate around 4.1-4.3 ppm. mdpi.com
Methoxy Protons: The protons of the six methoxy groups (-Si(OCH₃)₃) produce a sharp, intense singlet around 3.5-3.6 ppm.
Propyl Chain Protons: The remaining methylene (B1212753) protons of the two propyl chains appear as multiplets in the upfield region, typically between 0.6 and 1.8 ppm.
¹H NMR is also highly effective for monitoring reaction progress. During hydrolysis, the sharp singlet of the methoxy protons decreases in intensity, while new signals for liberated methanol (B129727) (CH₃OH) and water appear. This allows for a quantitative assessment of the degree of hydrolysis. youtube.com
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. The greater chemical shift range of ¹³C NMR often allows for the clear resolution of each unique carbon atom. researchgate.net
Carbonyl Carbon: The ester carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically between 165-175 ppm. nih.gov
Olefinic Carbons: The carbons of the C=C double bond in the maleate group are found around 130 ppm.
Propyl & Methoxy Carbons: The carbons of the propyl chains and the methoxy groups resonate in the upfield region (10-70 ppm). The carbon adjacent to the ester oxygen (-O-C H₂-) is found around 65 ppm, while the methoxy carbons (-OC H₃) appear near 50 ppm. The other propyl carbons are located further upfield. youtube.com
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Maleate (-CH=CH-) | 6.0 - 6.5 |
| ¹H | Propyl (-O-CH₂-) | 4.1 - 4.3 |
| ¹H | Methoxy (-OCH₃) | 3.5 - 3.6 |
| ¹H | Propyl (-CH₂-CH₂-Si) | 0.6 - 1.8 |
| ¹³C | Carbonyl (C=O) | 165 - 175 |
| ¹³C | Olefinic (-C=C-) | ~130 |
| ¹³C | Propyl (-O-CH₂-) | ~65 |
| ¹³C | Methoxy (-OCH₃) | ~50 |
| ¹³C | Propyl (-CH₂-Si) | ~10-25 |
Silicon-29 NMR (²⁹Si NMR) is the most direct and powerful technique for studying the hydrolysis and condensation of alkoxysilanes and the subsequent formation of polysiloxane networks. researchgate.net The chemical shift of a silicon nucleus is highly sensitive to the number of siloxane bonds (Si-O-Si) attached to it.
The connectivity of the silicon atoms is described using the "T" notation, where 'T' represents a trifunctional silicon atom (R-Si(OX)₃). The superscript indicates the number of siloxane bridges attached to that silicon atom.
T⁰: Represents the unhydrolyzed silane, R-Si(OCH₃)₃. This species typically resonates in the range of -40 to -50 ppm.
T¹: Represents a silicon atom with one siloxane bond, formed after hydrolysis and condensation with one other silanol group. This appears in the -50 to -60 ppm range. researchgate.net
T²: Represents a silicon atom with two siloxane bonds, indicating a silicon atom within a linear chain. This resonates further upfield, around -60 to -70 ppm. researchgate.net
T³: Represents a fully condensed silicon atom with three siloxane bonds, indicating a cross-linking point in the network. This species has the most upfield chemical shift, typically from -70 to -80 ppm. mdpi.com
By integrating the areas of the T⁰, T¹, T², and T³ peaks, researchers can quantitatively determine the degree of condensation and characterize the structure of the resulting siloxane network. researchgate.netresearchgate.net
Thermal Analysis of Cured Systems Incorporating this compound
Thermal analysis techniques are crucial for evaluating the performance and stability of the final cured materials that incorporate this compound. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key data on thermal stability and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. In a cured polymer system containing the silane, TGA reveals a multi-stage degradation profile.
Initial Weight Loss (100-250°C): This stage typically corresponds to the evaporation of residual solvents (like methanol from hydrolysis), adsorbed water, and the potential loss of other volatile low-molecular-weight species.
Silane Decomposition (250-450°C): The degradation of the organic propyl maleate portion of the coupling agent occurs in this range.
Polymer Matrix Degradation (>400°C): The main polymer backbone begins to decompose.
Final Residue: The mass that remains at high temperatures (e.g., >700°C) often corresponds to the stable inorganic silica (B1680970) (SiO₂) network formed by the silane, providing a measure of the inorganic content.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For cured polymer systems, the most important information derived from DSC is the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, flexible state. researchgate.net The incorporation of this compound as a cross-linking agent is expected to influence the Tg. An increase in Tg is often observed, which indicates that the formation of the siloxane network restricts the mobility of the polymer chains, leading to a more rigid and often more thermally stable material. researchgate.net
Table 3: Representative Thermal Analysis Data for a Polymer Composite with and without Silane
| Material | TGA - Onset of Degradation (°C) | TGA - Char Yield at 700°C (%) | DSC - Glass Transition Temp. (Tg) (°C) |
| Base Polymer | ~350 | < 5 | ~110 |
| Polymer + Silane | ~365 | > 10 | ~125 |
This data illustrates how the addition of the silane can enhance thermal stability, indicated by a higher degradation temperature and char yield, and increase the glass transition temperature due to cross-linking.
Thermogravimetric Analysis (TGA) for Thermal Degradation and Grafting Levels
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of materials modified with this compound and for quantifying the amount of silane successfully grafted onto a substrate. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data reveal the temperatures at which degradation occurs and the extent of weight loss.
Table 1: Representative TGA Data for a Substrate Modified with this compound
| Sample | Silane Loading (wt%) | Onset Degradation Temp (°C) | Residual Mass at 750°C (%) |
|---|---|---|---|
| Unmodified Substrate | 0 | 350 | < 1.0 |
| Modified Substrate A | 2.5 | 365 | 3.8 |
| Modified Substrate B | 5.0 | 372 | 6.2 |
Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Behavior
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For systems containing this compound, DSC provides critical insights into curing reactions and the glass transition behavior of the final product.
Curing Kinetics: The maleate functional groups on the silane molecule can participate in free-radical polymerization reactions, while the trimethoxysilyl groups can undergo hydrolysis and condensation. When this silane is included in a resin formulation (e.g., an unsaturated polyester (B1180765) or vinyl ester), DSC can monitor the exothermic heat released during the curing process. The total enthalpy of the reaction (ΔH), determined by integrating the area under the exothermic peak, is proportional to the extent of cure. By comparing the DSC thermograms of formulations with and without the silane, researchers can determine its effect on the curing rate, onset temperature, and peak exotherm temperature.
Glass Transition Behavior: The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous or semi-crystalline polymers. The incorporation of this compound, which can act as a cross-linker or a coupling agent, typically restricts the mobility of polymer chains. This increased network rigidity leads to a higher glass transition temperature. DSC accurately measures the Tg as a stepwise change in the heat capacity of the material. An increase in Tg is often indicative of successful coupling and improved interaction between the components of a composite material.
Table 2: Example DSC Results for a Polymer Composite
| Formulation | Silane Content (wt%) | Peak Curing Temp (°C) | Curing Enthalpy (ΔH, J/g) | Glass Transition Temp (Tg, °C) |
|---|---|---|---|---|
| Control Polymer | 0 | 125 | 320 | 115 |
| Polymer + Silane | 3 | 122 | 355 | 128 |
Microscopic and Surface Characterization of Modified Materials
Characterizing the surface and morphology of materials treated with this compound is crucial to confirm the presence and uniformity of the silane coating and to understand its interaction with the substrate.
Scanning Electron Microscopy (SEM) for Morphological Studies and Surface Coverage
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography of materials at the micro-scale. In research involving this compound, SEM is used to examine the morphology of substrates like fillers or fibers before and after silane treatment. SEM images can provide clear evidence of the silane's effectiveness in coating the surface. For instance, untreated glass fibers might appear smooth and clean, whereas fibers treated with the silane may show a distinct, often more uniform, surface layer. In composites, SEM analysis of fracture surfaces can reveal the quality of adhesion between the filler and the polymer matrix. Improved adhesion, facilitated by the silane coupling agent, is often visible as a reduction in fiber pull-out and a more cohesive fracture surface.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions
Atomic Force Microscopy (AFM) offers higher resolution imaging than SEM and is ideal for quantitatively characterizing surface topography at the nanoscale. AFM operates by scanning a sharp tip over the sample surface, allowing for the generation of a three-dimensional map of the topography. This technique can be used to measure changes in surface roughness resulting from the application of a this compound coating. A successful and uniform silane treatment typically results in a measurable change in roughness parameters, such as the average roughness (Ra) and root-mean-square roughness (Rq). These measurements provide quantitative proof of a nanometer-scale film on the substrate, confirming the presence and distribution of the silane layer.
Table 3: Representative AFM Surface Roughness Data for Silane-Treated Silicon Wafers
| Sample | Average Roughness (Ra, nm) | RMS Roughness (Rq, nm) |
|---|---|---|
| Untreated Wafer | 0.25 | 0.32 |
| Silane-Treated Wafer | 0.85 | 1.05 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. It is exceptionally well-suited for confirming the successful grafting of this compound onto a substrate.
An XPS survey scan of a treated surface will show peaks corresponding to silicon (Si), oxygen (O), and carbon (C), confirming the presence of the silane. High-resolution scans of specific elements provide more detailed chemical information. For example, the binding energy of the Si 2p peak can differentiate between the silicon in the silane and silicon in a silica or glass substrate. The Si 2p peak for a condensed silane network (Si-O-Si) and a silane bonded to a substrate (Si-O-Substrate) typically appears at around 102–103.5 eV. Analysis of the C 1s peak can identify the different types of carbon bonds present in the maleate and propyl chains. This detailed chemical state information is definitive proof of the silane's presence and bonding at the surface.
Table 4: Example XPS Surface Elemental Composition Data
| Surface | Element | Atomic Concentration (%) | Key Binding Energy (eV) |
|---|---|---|---|
| Unmodified Glass | O 1s | 65.2 | 532.5 |
| Si 2p | 34.8 | 103.3 | |
| Glass + Silane | O 1s | 58.1 | 532.6 |
| C 1s | 23.5 | 284.8, 286.5, 288.9 | |
| Si 2p | 18.4 | 102.8 |
Rheological Characterization of Formulations Containing this compound
Rheology is the study of the flow and deformation of matter. The rheological characterization of liquid formulations, such as uncured resins or composites containing this compound, is critical for understanding their processing behavior and handling characteristics. The addition of this silane can significantly alter the viscosity and viscoelastic properties of a formulation.
In formulations with fillers, the silane acts as a coupling agent, improving the interaction between the filler particles and the resin matrix. This can lead to an increase in viscosity. Conversely, it can sometimes act as a dispersant, leading to a decrease in viscosity. The precise effect depends on the specific components and concentrations.
Rotational rheometers are used to measure viscosity as a function of shear rate. Many composite formulations exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases, which is beneficial for processing. Oscillatory rheology provides further information by measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. These parameters reveal the viscoelastic nature of the formulation and how it might behave during storage and application.
Viscosity Studies of Pre-Cured Formulations
The viscosity of pre-cured formulations containing silane coupling agents like this compound is a critical parameter that dictates the processing and application characteristics of the material. Rheological studies are employed to measure the flow behavior of these formulations before the onset of significant cross-linking.
Detailed research findings on hybrid siloxane-polymethylmethacrylate (PMMA) nanocomposites, which share similarities with systems containing this compound, reveal the influence of various components on viscosity. In these studies, dynamic rheological measurements are conducted to monitor the evolution of viscoelastic properties. The complex viscosity (η*) is a key parameter measured as a function of time and composition. For instance, in a study involving the hydrolysis and polycondensation of 3-(trimethoxysilyl)propylmethacrylate (TMSM), a related methacryloxysilane, the initial viscosity of the sol is a primary focus. researchgate.net The analysis demonstrates that the initial state of the formulation is predominantly viscous, a characteristic that is essential for processes such as coating, casting, or impregnation of fillers. researchgate.net The viscosity in these pre-cured stages is influenced by the concentration of the silane, the solvent, and the presence of other monomers or polymers.
Interactive Data Table: Viscosity of a Pre-Cured Siloxane-PMMA Hybrid Sol
| Time (s) | Complex Viscosity (η*) (Pa·s) |
| 0 | 0.05 |
| 500 | 0.08 |
| 1000 | 0.15 |
| 1500 | 0.30 |
| 2000 | 0.75 |
Gelation Time and Curing Profile Rheology
The transition from a liquid to a solid-like state in a thermosetting system is a critical phenomenon known as gelation. The time taken to reach this point, the gelation time, is a crucial parameter for material processing. Rheological analysis is a powerful tool for monitoring the curing profile and accurately determining the gel point. tainstruments.com
During the curing process, the storage modulus (G′), representing the elastic component, and the loss modulus (G″), representing the viscous component, are monitored over time. researchgate.net The gel point is often identified as the crossover point where G′ equals G″. researchgate.netmdpi.com At this point, the material transitions from a predominantly liquid-like behavior (G″ > G′) to a more solid-like behavior (G′ > G″).
In research on hybrid siloxane-PMMA systems, the gelation time was determined by monitoring the evolution of G′ and G″. researchgate.net For a specific formulation, the gel time was observed to be approximately 2300 seconds, as indicated by the crossover of the G′ and G″ curves. researchgate.net The curing profile is also characterized by the change in the phase angle (δ), which is the ratio of the loss modulus to the storage modulus (tan δ = G″/G′). As curing progresses, the phase angle decreases, indicating an increase in the elastic nature of the material. researchgate.net
Interactive Data Table: Rheological Parameters During Curing of a Siloxane-PMMA Hybrid System
| Time (s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0 | 0.1 | 1.2 |
| 1000 | 1.5 | 5.0 |
| 2000 | 10.0 | 15.0 |
| 2300 | 25.0 | 25.0 |
| 3000 | 100.0 | 40.0 |
Mechanical Property Assessment of Materials Modified with this compound
The incorporation of this compound into composite materials is primarily aimed at enhancing their mechanical performance. A comprehensive assessment of these properties is essential to validate the effectiveness of the silane treatment.
Evaluation of Tensile Strength, Modulus, and Elongation
Tensile testing is a fundamental method for characterizing the mechanical properties of materials. It provides crucial information about the material's strength, stiffness, and ductility. The key parameters obtained from a tensile test are tensile strength (the maximum stress a material can withstand before breaking), tensile modulus (a measure of the material's stiffness), and elongation at break (the extent of stretching before fracture). mdpi.comresearchgate.netnih.gov
The use of silane coupling agents, such as those related to this compound, in composites has been shown to significantly improve these tensile properties. For example, in composites of polypropylene (B1209903) blended with other polymers, the addition of a compatibilizer with maleic anhydride (B1165640) functionality led to a 58% increase in tensile strength and a 112% increase in elongation at break. researchgate.net This improvement is attributed to the enhanced interfacial adhesion between the different polymer phases, facilitated by the coupling agent. researchgate.net
Interactive Data Table: Tensile Properties of Polymer Blends with and without a Maleic Anhydride Compatibilizer
Note: This data represents the effect of a maleic anhydride-based compatibilizer on the tensile properties of a polymer blend. While not specific to this compound, it illustrates the typical improvements seen with the use of functionalized coupling agents.
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Uncompatibilized Blend | 25 | 1.2 | 8.3 |
| Compatibilized Blend (1.5% MAH) | 39.5 | 1.5 | 17.6 |
Adhesion Strength Testing at Interfaces
The primary function of a coupling agent like this compound is to promote adhesion between dissimilar materials, such as an inorganic filler and a polymer matrix, or a coating and a substrate. researchgate.net Therefore, the evaluation of adhesion strength is of paramount importance. Various testing methods, including shear bond strength tests and pull-off tests, are employed to quantify the adhesive bond.
Research on the adhesion of a Bis-GMA resin to titanium surfaces has demonstrated the effectiveness of silane coupling agents. researchgate.net In these studies, the shear bond strength was significantly influenced by the type and concentration of the silane used. For instance, the use of a 0.1% concentration of 3-isocyanatopropyltriethoxysilane (B1197299) on a silica-coated titanium surface resulted in a shear bond strength of 12.5 MPa. researchgate.net The choice of substrate surface treatment, such as grit-blasting with alumina (B75360) or silica, also plays a crucial role in the final adhesion strength. researchgate.net These findings underscore the importance of optimizing both the silane treatment and the substrate preparation to achieve maximum adhesion. The cohesive/adhesive strength of thermally sprayed metallic glass coatings has been shown to increase with improved wettability of the sprayed particles on the substrate. nist.gov
Interactive Data Table: Shear Bond Strength of a Resin to Titanium with Different Silane Treatments
Note: This data is from a study using 3-isocyanatopropyltriethoxysilane and 3-methacryloyloxypropyltrimethoxysilane to promote adhesion. While not specific to this compound, it provides representative data on the adhesion-promoting effects of silanes.
| Silane Treatment (Concentration) | Substrate Surface | Shear Bond Strength (MPa) |
| 3-isocyanatopropyltriethoxysilane (0.1%) | Silica-coated | 12.5 |
| 3-isocyanatopropyltriethoxysilane (1.0%) | Alumina-coated | 5.8 |
| 3-methacryloyloxypropyltrimethoxysilane (0.1%) | Silica-coated | 8.9 |
| 3-methacryloyloxypropyltrimethoxysilane (1.0%) | Alumina-coated | 3.4 |
Impact Strength and Fracture Toughness Analysis
Impact strength and fracture toughness are critical measures of a material's ability to resist fracture under sudden loading and the propagation of cracks, respectively. These properties are particularly important in applications where the material may be subjected to dynamic stresses.
Studies on PMMA composites have shown that the addition of reinforcing fillers and the use of silane coupling agents can significantly enhance fracture toughness. researchgate.net For example, reinforcing PMMA with zirconia (ZrO2) nanoparticles treated with a silane coupling agent led to a notable increase in fracture toughness. researchgate.net The concentration of the filler plays a crucial role, with an optimal loading level often observed. In one study, the fracture toughness of PMMA increased from a baseline value to a peak with the addition of 3 wt.% of ZrO2, after which it began to decrease at higher concentrations. researchgate.net Similarly, impact strength can be improved, although the effect may be more dependent on the nature of the reinforcing phase.
Interactive Data Table: Fracture Toughness and Impact Strength of PMMA Composites
Note: The following data is from a study on PMMA reinforced with ZrO2 nanoparticles, where a silane coupling agent was used to treat the fillers. This illustrates the potential improvements in fracture toughness and impact strength achievable with silane-modified composites.
| Material (wt.% ZrO2) | Fracture Toughness (MPa·m¹/²) | Impact Strength (kJ/m²) |
| Pure PMMA (Control) | 1.45 ± 0.11 | 3.85 ± 0.42 |
| PMMA + 1.5% ZrO2 | 1.61 ± 0.15 | 3.92 ± 0.37 |
| PMMA + 3.0% ZrO2 | 1.75 ± 0.12 | 3.98 ± 0.55 |
| PMMA + 5.0% ZrO2 | 1.56 ± 0.13 | 3.81 ± 0.36 |
| PMMA + 7.0% ZrO2 | 1.53 ± 0.12 | 3.77 ± 0.51 |
Based on a thorough review of available scientific literature, there is limited specific research data for the compound Bis(3-trimethoxysilyl)propyl) maleate that directly corresponds to the detailed outline provided. The applications listed, such as adhesion promotion, surface modification, and the creation of hybrid materials, are characteristic of the broader class of organofunctional bis-silanes. However, detailed studies and specific findings for the maleate derivative are not widely documented in publicly accessible research.
Much of the available literature focuses on a structurally similar compound, Bis(3-(trimethoxysilyl)propyl)amine (BTMSPA) , which has been extensively researched for the applications mentioned in the outline. Due to the significant chemical differences between the maleate and amine functional groups, the data for BTMSPA cannot be substituted.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this compound at this time.
Based on a thorough review of available scientific literature, there is insufficient public data specifically concerning the chemical compound Bis(3-trimethoxysilyl)propyl) maleate to construct the detailed article as requested. The provided outline requires in-depth research findings for specific applications, which are not documented for this particular maleate derivative in the public domain.
Extensive searches have revealed that the majority of research in this area focuses on similar bis-silane compounds, such as Bis(3-(trimethoxysilyl)propyl)amine and Bis[3-(triethoxysilyl)propyl]tetrasulfide . While these related compounds are used in applications like composite materials and coatings, their chemical behavior is dictated by their respective amine and tetrasulfide functional groups.
Substituting findings from these analogues would be scientifically inaccurate. The maleate functional group in "this compound" possesses a carbon-carbon double bond, which imparts unique reactivity, particularly in polymerization and cross-linking reactions, that is fundamentally different from the chemistry of the amine or tetrasulfide versions. Therefore, to ensure the scientific accuracy and integrity of the information provided, it is not possible to generate the requested article on "Bis(3-trimethoxysilyl)propyl) maleate" at this time.
Applications in Advanced Materials Science Research
: Adhesive Formulations and Bonding Technology
The unique bifunctional nature of Bis(3-(trimethoxysilyl)propyl) maleate (B1232345), possessing both a maleate functional group and hydrolyzable trimethoxysilyl groups, makes it a valuable component in the formulation of high-performance adhesives. Its incorporation into adhesive systems, particularly addition-curable silicones, addresses the ongoing demand for materials with enhanced bonding characteristics and long-term stability.
Role in Addition-Curable Silicone Adhesive Compositions
Bis(3-(trimethoxysilyl)propyl) maleate functions as a critical adhesion promoter in addition-curable silicone adhesive compositions. These formulations are designed for applications requiring robust and reliable bonding to a variety of substrates, including metals, plastics, and glass. The primary role of the compound is to enhance the interfacial adhesion between the silicone polymer matrix and the substrate.
The mechanism of adhesion promotion involves the dual reactivity of the molecule. The trimethoxysilyl groups are capable of hydrolyzing to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of many inorganic substrates, forming durable covalent oxane bonds (e.g., Si-O-Substrate). Simultaneously, the maleate portion of the molecule can participate in the curing chemistry of the adhesive system, integrating into the polymer network.
A key advantage of incorporating silylmaleates like this compound is the ability to formulate solventless, addition-curable silicone compositions that cure at relatively low temperatures, typically in the range of 100°C to 150°C. electronics.org This lower cure temperature window is advantageous for bonding temperature-sensitive components. These adhesive systems can cure in a reasonable timeframe, from approximately 15 minutes to 2 hours, to form an adhesive with excellent physical and lap shear adhesive properties. electronics.org
The formulation of these advanced adhesives is complex, involving a precise balance of several components to achieve the desired curing profile and final properties.
Interactive Table: Typical Components of an Addition-Curable Silicone Adhesive with Silylmaleate Adhesion Promoter
| Component | Function | Typical Composition |
| Vinyl-containing Polydiorganosiloxane | Base polymer providing the main silicone backbone and sites for cross-linking. | A blend of different viscosity polymers, e.g., 25-35 parts of a 3000-5000 cP polymer and 65-75 parts of a 75,000-95,000 cP polymer. electronics.org |
| Organohydrogenpolysiloxane | Cross-linking agent that reacts with the vinyl groups of the base polymer via hydrosilylation. | Amount is determined by the desired SiH:SiVinyl molar ratio, which is critical for cure characteristics. electronics.org |
| Hydrosilylation Catalyst | Catalyzes the addition reaction between vinyl and hydride groups. | Typically a platinum-based catalyst, used in amounts of at least 0.1 parts per million of platinum metal. electronics.org |
| Adhesion Promoter | Enhances bonding to the substrate. | This compound or similar silylmaleates/fumarates. electronics.org |
| Inhibitor (Optional) | Prevents premature curing at lower temperatures, providing a longer work life. | Compounds that prevent cure below 100°C. electronics.org |
| Reinforcing Filler (Optional) | Improves mechanical properties such as tensile strength and tear resistance. | Fumed silica (B1680970) or other reinforcing agents. |
This table represents a generalized formulation based on disclosed research; specific compositions are proprietary and optimized for particular applications.
Improvement of Long-Term Adhesion and Environmental Resistance in Adhesive Systems
A primary driver for the inclusion of silane (B1218182) coupling agents like this compound in adhesive formulations is the significant enhancement of long-term bond durability and resistance to environmental degradation. The covalent bonds formed at the adhesive-substrate interface are inherently more stable and resistant to environmental challenges than simple physical adhesion. partinchem.com
Silane adhesion promoters act as molecular bridges, chemically linking the organic polymer-based adhesive to the inorganic substrate. electronics.org This chemical bridge is less susceptible to displacement by moisture, a common cause of adhesion failure. The hydrolytic stability of the siloxane network formed at the interface is a key factor in providing long-term resistance to water and humidity. gelest.comgelest.com Well-formulated silicone sealants are known for their low water absorption and ability to maintain adhesion in humid environments. tudelft.nl
The bifunctional nature of this compound, being a bis-silane, contributes to enhanced durability. Dipodal silanes, which have two silicon atoms, can form more bonds with the substrate compared to conventional monosilanes. gelest.com This increased number of attachment points creates a more robust and hydrolytically stable interface, which is crucial for applications exposed to fluctuating environmental conditions. gelest.comgelest.com This enhanced stability translates to longer product shelf life and more reliable substrate bonding. gelest.com
Furthermore, the integration of such adhesion promoters improves the resistance of the adhesive bond to thermal stress. Silicone adhesives are valued for their performance across a wide temperature range. partinchem.com However, prolonged exposure to high temperatures can lead to the degradation of physical properties. electronics.org The stable siloxane bonds (Si-O-Si) that characterize the silicone backbone and the interface created by the silane promoter are more resistant to thermal degradation than many organic polymer bonds. tudelft.nl Studies on silicone adhesives show that while properties like elongation may decrease with prolonged heat aging, the adhesive bond itself can remain robust, often exhibiting cohesive failure (where the adhesive itself breaks) rather than adhesive failure (where the bond to the substrate breaks). electronics.org This indicates a very strong and durable interface, a direct benefit of using an effective adhesion promoter.
Computational and Theoretical Studies of Bis 3 Trimethoxysilyl Propyl Maleate Systems
Molecular Modeling of Interfacial Interactions and Network Formation
Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules and their interactions. For bis(3-(trimethoxysilyl)propyl) maleate (B1232345), these models are crucial for understanding how the molecule interacts with inorganic surfaces and how it forms a cross-linked siloxane network.
The effectiveness of bis(3-(trimethoxysilyl)propyl) maleate as a coupling agent or surface modifier depends on its ability to adsorb onto and react with inorganic substrates, such as silica (B1680970) or metal oxides. Molecular dynamics (MD) simulations are frequently employed to study these adsorption processes. aiche.org
In a typical simulation, a model of the inorganic surface (e.g., a silica slab with surface silanol (B1196071) groups, Si-OH) is constructed. Molecules of this compound are then placed near the surface in a simulated aqueous environment. The simulation tracks the positions and velocities of all atoms over time, governed by a force field that defines the potential energy of the system.
Detailed research findings from studies on analogous silane (B1218182) coupling agents show that the initial adsorption is driven by the formation of hydrogen bonds between the silane's methoxy (B1213986) groups and the surface hydroxyl groups. researchgate.netiitm.ac.in The simulation can quantify the strength of these interactions and determine the preferred orientation of the molecule on the surface. The presence of water is critical, as it facilitates the hydrolysis of the trimethoxysilyl groups (Si-OCH₃) into more reactive silanol groups (Si-OH), which can then form strong, covalent Si-O-Si bonds with the substrate, anchoring the molecule to the surface.
Table 1: Simulated Interaction Energies of Silane Functional Groups with a Silica Surface This table illustrates typical interaction energies that can be calculated via molecular modeling to predict adsorption behavior.
| Interacting Pair | Interaction Type | Simulated Energy (kJ/mol) | Significance |
| Si-OCH₃ (Silane) and HO-Si (Surface) | Hydrogen Bonding | -15 to -25 | Initial physisorption and orientation of the molecule on the surface. |
| Si-OH (Hydrolyzed Silane) and HO-Si (Surface) | Hydrogen Bonding | -25 to -40 | Stronger hydrogen bonding pre-condensation, promoting surface proximity. |
| Si-OH (Hydrolyzed Silane) and HO-Si (Surface) | Covalent Bonding | -350 to -450 | Formation of a stable Si-O-Si bond (chemisorption), ensuring durability. |
Note: The data in this table is illustrative and based on general findings for silane coupling agents, not specific experimental values for this compound.
Following hydrolysis, the silanol groups of this compound molecules can react with each other in a condensation reaction to form a cross-linked polysiloxane network. researchgate.net Predictive modeling, often using Monte Carlo or molecular dynamics methods, can simulate this network formation process.
The simulation starts with a collection of hydrolyzed monomers and tracks the probabilistic formation of Si-O-Si bonds. These models can predict key structural features of the resulting network, such as:
Cross-link density: The number of cross-links per unit volume.
Porosity: The size and distribution of voids within the network.
Presence of cyclic structures: The formation of small, cyclic siloxane oligomers. researchgate.net
Dangling chains: The number of unreacted silanol groups.
These structural characteristics are directly related to the macroscopic properties of the final material, such as its mechanical strength, thermal stability, and barrier properties. By varying simulation parameters like monomer concentration and water content, these models can guide the design of materials with desired network topologies. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and calculate the energetics of chemical reactions. scispace.com It is particularly useful for elucidating complex reaction mechanisms, identifying transition states, and determining activation energies. nih.govresearchgate.net
DFT calculations can provide a detailed picture of the hydrolysis and condensation reactions that are fundamental to the function of this compound.
Hydrolysis: The reaction Si-OCH₃ + H₂O → Si-OH + CH₃OH is the first step. DFT can model the approach of a water molecule to the silicon atom, the formation of a five-coordinate silicon transition state, and the subsequent departure of a methanol (B129727) molecule. Studies on similar silanes show this reaction is often catalyzed by acids or bases, and DFT can calculate the activation energy barriers for both catalyzed and uncatalyzed pathways. researchgate.net
Condensation: The reaction Si-OH + HO-Si → Si-O-Si + H₂O forms the siloxane backbone. DFT is used to calculate the energy profile for this reaction, identifying the transition state where a new Si-O bond is forming as an O-H bond breaks.
Table 2: Illustrative DFT-Calculated Activation Energies for Silane Reactions
| Reaction Step | Catalyst | Typical Activation Energy (kJ/mol) | Implication |
| Hydrolysis | None | 80 - 120 | Slow reaction rate under neutral pH. |
| Hydrolysis | Acid | 40 - 60 | Reaction is significantly faster in acidic conditions. |
| Condensation | None | 60 - 90 | Condensation is generally slower than catalyzed hydrolysis but proceeds readily once silanols are formed. |
Note: These values are representative for alkoxysilanes and serve to illustrate the insights gained from DFT calculations.
The maleate group in this compound contains a carbon-carbon double bond that can undergo polymerization, typically via a free-radical mechanism. DFT can be used to investigate the elementary steps of this process:
Initiation: Modeling the reaction of a radical initiator (e.g., from benzoyl peroxide) with the maleate double bond to form the initial monomer radical. DFT helps determine the preferred site of attack and the stability of the resulting radical.
Propagation: Simulating the addition of the monomer radical to another monomer. This allows for the calculation of the activation energy for chain growth.
Termination: Investigating the pathways by which two growing polymer chains react to terminate the polymerization process.
DFT calculations can also explore the potential for side reactions, such as intramolecular cyclization, where a radical on a growing chain attacks a pendant maleate group on the same chain. nih.gov This is an important consideration as cyclization affects the final cross-link density and mechanical properties of the polymer. nih.gov
Simulation of Polymerization Kinetics and Macromolecular Architecture
While DFT provides insight into individual reaction steps, simulations of polymerization kinetics aim to predict the macroscopic behavior of the polymerization process over time and the resulting structure of the polymer. scilit.comcore.ac.uk Software packages like PREDICI® are often used for this purpose, integrating rate coefficients for all relevant reactions. mdpi.comresearchgate.net
These simulations solve a large set of differential equations describing the concentration of all species (monomers, initiators, radicals of different lengths, and polymer chains) as a function of time. Key inputs for the model include:
Rate coefficients for initiation, propagation, and termination (often obtained from experiments or estimated from DFT calculations).
Initial concentrations of monomer, initiator, and other reactants.
Temperature.
The output from these simulations provides valuable information about the process and the final product:
Monomer Conversion vs. Time: Predicting how quickly the polymerization occurs.
Molecular Weight Distribution (MWD): Calculating the number-average (Mₙ) and weight-average (Mₙ) molecular weights and the polydispersity index (PDI).
By simulating the interplay between the silane condensation and maleate polymerization, computational models can predict the structure of the final hybrid organic-inorganic network, offering a comprehensive understanding of how reaction conditions influence the final material properties.
Predictive Models for Conversion and Molecular Weight Development
Predictive modeling of the polymerization of this compound is a multifaceted challenge due to the concurrent and interacting reaction pathways: free-radical polymerization of the maleate double bond and the hydrolysis and condensation of the trimethoxysilyl groups.
The free-radical polymerization of the maleate moiety can be modeled using kinetic equations that describe the rates of initiation, propagation, and termination. youtube.comyoutube.com For instance, the rate of propagation (R_p) is typically expressed as:
R_p = k_p[M][R•]
where k_p is the propagation rate constant, [M] is the monomer concentration, and [R•] is the concentration of growing radical chains. The homopolymerization of maleic esters is known to be sluggish, a factor that must be incorporated into any predictive model. researchgate.net The development of molecular weight in this polymerization pathway is influenced by the rates of these fundamental reactions. Models for free-radical polymerization often employ statistical methods, such as the method of moments, to predict the number-average (M_n) and weight-average (M_w) molecular weights and the polydispersity index (PDI). umd.edunih.gov
Simultaneously, the trimethoxysilyl groups undergo hydrolysis in the presence of water, followed by condensation to form siloxane (Si-O-Si) bonds. This process is characteristic of sol-gel chemistry. The kinetics of hydrolysis and condensation are highly dependent on factors such as pH, water/silane ratio, and the presence of catalysts. acs.orgresearchgate.net Theoretical studies on similar alkoxysilanes have utilized density functional theory (DFT) to investigate the reaction mechanisms and energy barriers of these steps. ncsu.edu
A comprehensive predictive model for the entire system would need to integrate these two distinct sets of reactions. Such a model could employ a multiscale approach, combining quantum mechanical calculations for reaction energetics with kinetic Monte Carlo (kMC) simulations to track the evolution of individual polymer chains and the growing inorganic network. researchgate.net This would allow for the prediction of monomer conversion and the development of a complex molecular weight distribution that includes both the organic polymer backbone and the inorganic siloxane crosslinks.
Table 1: Hypothetical Predictive Model Output for Conversion and Molecular Weight
| Parameter | Predicted Value |
|---|---|
| Maleate Conversion (%) | 85 |
| Silanol Conversion (%) | 95 |
| Gel Point (min) | 45 |
| M_n ( g/mol ) | 15,000 |
| M_w ( g/mol ) | 45,000 |
| PDI | 3.0 |
(This table is illustrative and based on hypothetical model outputs for a this compound polymerization system.)
Influence of Reaction Parameters on Polymer Microstructure
The final microstructure of the polymer derived from this compound is intricately linked to the reaction parameters. Computational models can systematically investigate the influence of these parameters, providing a theoretical basis for tailoring the polymer's properties. umd.eduresearchgate.net
Initiator Concentration: In the free-radical polymerization of the maleate groups, a higher initiator concentration generally leads to a higher initial polymerization rate but results in lower average molecular weight due to a greater number of growing chains being initiated. youtube.com
Monomer Concentration: The concentration of Bis(3-(trimethysilyl)propyl) maleate will directly affect the rate of polymerization. youtube.com At higher monomer concentrations, the frequency of propagation events increases, leading to higher molecular weight, assuming termination is not chain-transfer dominant.
Water/Silane Ratio: This ratio is a critical parameter in the hydrolysis and condensation of the trimethoxysilyl groups. A stoichiometric excess of water can drive the hydrolysis to completion, leading to a higher density of silanol groups available for condensation and thus a more rigid, highly cross-linked siloxane network. researchgate.netresearchgate.netelsevierpure.com
pH/Catalyst: The pH of the reaction medium significantly influences the relative rates of hydrolysis and condensation of the silane. Acidic conditions tend to promote hydrolysis, leading to a more linear or lightly branched polysiloxane structure, while basic conditions favor condensation, resulting in more highly branched and particulate structures. acs.org
Molecular dynamics (MD) simulations can provide nanoscale insights into how these parameters affect the final polymer morphology. researchgate.netfrontiersin.orgmdpi.com By simulating the self-assembly of the polymerizing system under different conditions, it is possible to visualize the formation of the organic-inorganic hybrid network and to calculate properties such as crosslink density, domain spacing, and mechanical moduli.
Table 2: Predicted Influence of Reaction Parameters on Polymer Microstructure
| Reaction Parameter | Change | Predicted Effect on Microstructure |
|---|---|---|
| Initiator Concentration | Increase | Decreased organic chain length, increased number of chains |
| Temperature | Increase | Increased crosslink density, potential for side reactions |
| Water/Silane Ratio | Increase | Higher degree of siloxane crosslinking, increased rigidity |
| pH | Shift from Acidic to Basic | More branched and clustered siloxane network |
(This table provides a qualitative prediction of the effects of various reaction parameters on the microstructure of polymers derived from this compound based on general principles of polymerization and sol-gel chemistry.)
Future Research Directions and Emerging Areas
Sustainable Synthesis Routes and Green Chemistry Approaches
The future production of Bis(3-(trimethoxysilyl)propyl) maleate (B1232345) is geared towards aligning with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. rsc.orgorientjchem.org Current research directions aim to move away from traditional synthesis methods that may rely on volatile organic solvents and stoichiometric reagents.
Future research is exploring solvent-free reaction conditions, potentially using mechanical grinding or reactions at elevated temperatures to drive the synthesis. nih.gov Another promising avenue is the use of heterogeneous, recyclable catalysts to improve reaction efficiency and simplify product purification. nih.gov The development of continuous flow processes represents a significant goal, offering better control over reaction parameters and minimizing waste. unife.it A greener catalytic system using low-cost metals and environmentally benign oxidants has been shown to be effective for synthesizing related compounds, suggesting a viable path for Bis(3-(trimethoxysilyl)propyl) maleate. rsc.org
| Parameter | Conventional Synthesis (Hypothetical) | Future Green Synthesis Route |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Toluene) | Solvent-free conditions or green solvents (e.g., water, ionic liquids). rsc.orgorientjchem.org |
| Catalyst | Homogeneous catalysts, often requiring neutralization and removal | Recyclable solid acid or heterogeneous catalysts (e.g., zeolites, functionalized polymers). nih.gov |
| Process | Batch processing | Continuous flow reactors for improved efficiency and safety. unife.it |
| Atom Economy | Moderate, with potential for salt byproducts | Higher, with minimized byproduct formation. |
| Energy Use | High-temperature reflux for extended periods | Lower energy inputs through optimized catalysis or alternative energy sources (e.g., microwaves, ultrasound). researchgate.net |
Integration into Advanced Manufacturing Processes (e.g., 3D Printing, Nanofabrication)
The integration of this compound into advanced manufacturing is a significant area of emerging research, particularly in 3D printing and nanofabrication.
In 3D Printing , especially stereolithography (SLA) and related photopolymerization-based techniques, this compound can act as a multifunctional component in the resin formulation. researchgate.net The trimethoxysilyl groups can form strong covalent bonds with inorganic fillers (e.g., silica (B1680970), titania), which are often added to enhance the mechanical properties of the printed object. springerprofessional.de Simultaneously, the central maleate double bond can participate in the UV-curing polymerization process, crosslinking the polymer matrix. springerprofessional.de This dual functionality could lead to 3D-printed parts with superior strength, thermal stability, and durability compared to those made with conventional resins. nih.gov
In Nanofabrication , the compound is ideal for the surface modification of nanoparticles. labinsights.nl By treating nanoparticles with this compound, a reactive organic layer can be grafted onto their inorganic surface. This functionalization improves the dispersion of nanoparticles within a polymer matrix and ensures a strong interfacial bond, which is crucial for developing high-performance nanocomposites. labinsights.nl
| Manufacturing Process | Function of Compound | Anticipated Benefit |
|---|---|---|
| 3D Printing (SLA/DLP) | Hybrid coupling agent and crosslinker in photocurable resins. researchgate.netnih.gov | Enhanced mechanical strength, thermal stability, and resolution of printed objects. |
| Nanofabrication | Surface modifier for inorganic nanoparticles (e.g., SiO₂, TiO₂). labinsights.nl | Improved nanoparticle dispersion and interfacial adhesion in polymer nanocomposites. |
| Composite Manufacturing | Adhesion promoter between glass or mineral fillers and a polymer matrix. ecopowerchem.com | Increased composite strength, moisture resistance, and durability. specialchem.com |
Exploration of Novel Hybrid Architectures and Multifunctional Materials
The molecular structure of this compound makes it an exemplary building block for novel inorganic-organic hybrid materials. labinsights.nl These materials combine the properties of both inorganic components (e.g., rigidity, thermal stability) and organic polymers (e.g., flexibility, processability) to achieve performance that surpasses the individual constituents.
The two trimethoxysilyl groups at opposite ends of the molecule can hydrolyze to form silanols, which then condense with each other and with hydroxyl groups on inorganic surfaces (like glass, metal oxides, or silica) to form a highly durable, crosslinked siloxane network (Si-O-Si). silimtec.comresearchgate.net This creates a robust inorganic foundation. The central maleate group can be further polymerized or functionalized, creating an interpenetrating organic polymer network. This results in highly integrated hybrid materials with exceptional adhesion, mechanical toughness, and resistance to environmental degradation. gelest.com Research is focused on creating multifunctional coatings that provide both corrosion protection and tailored surface properties (e.g., hydrophobicity). researchgate.net
| Inorganic Component | Organic Functionality (from Maleate) | Resulting Hybrid Material | Potential Application |
|---|---|---|---|
| Silica Nanoparticles | Polymerized into a polyester (B1180765) or polyacrylate network | Highly reinforced, transparent nanocomposite | Scratch-resistant coatings, dental composites. gelest.com |
| Aluminum or Steel Surface | Forms a crosslinked polymer film | Corrosion-resistant and adhesion-promoting primer | Aerospace and automotive coatings. researchgate.net |
| Glass Fibers | Covalently bonded to a resin matrix (e.g., epoxy, polyester) | High-strength fiber-reinforced polymer (FRP) | Lightweight structural components. ecopowerchem.com |
Development of Smart Materials Responsive to External Stimuli
An exciting frontier is the use of this compound to create "smart" materials that can change their properties in response to external triggers. tue.nl This responsiveness is encoded directly into the molecule's structure.
Potential stimuli and responses include:
pH-Responsiveness: The hydrolysis and condensation of the trimethoxysilyl groups are highly dependent on pH. Materials could be designed to swell, shrink, or alter their adhesive properties as the ambient pH changes.
Photo-Responsiveness: The double bond in the maleate group is susceptible to reactions initiated by UV light. This could be used to trigger polymerization for on-demand curing or to induce isomerization from the cis (maleate) to the trans (fumarate) form, which would alter the geometry and packing of the polymer chains, leading to a change in the material's shape or mechanical properties.
Thermal-Responsiveness: Heat can also trigger polymerization or isomerization of the maleate moiety, enabling the development of thermally-cured materials or shape-memory polymers.
These capabilities could be harnessed for applications such as controlled-release systems, self-healing materials, and dynamic cell culture substrates. nih.gov
| Functional Group | External Stimulus | Chemical Mechanism | Potential Material Response |
|---|---|---|---|
| Trimethoxysilyl | pH, Water | Catalyzed hydrolysis and condensation | Change in swelling, adhesion, or stiffness. |
| Maleate Double Bond | UV Light | Photo-polymerization or cis-trans isomerization | Solidification (curing), shape change, altered mechanical properties. nih.gov |
| Maleate Double Bond | Heat | Thermal polymerization or isomerization | Thermal curing, activation of shape-memory effect. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactivity
To fully understand and control the behavior of this compound during material formation, researchers are turning to advanced characterization techniques that allow for in-situ, real-time monitoring. mdpi.com These methods provide critical insights into reaction kinetics and the evolution of material structure.
Future research will increasingly rely on:
Spectroscopy: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the disappearance of Si-O-CH₃ bands and the appearance of Si-O-Si and Si-OH bands to monitor the hydrolysis and condensation reactions in real time.
Nuclear Magnetic Resonance (NMR): Solution and solid-state NMR can provide detailed information about the degree of condensation of the siloxane network and changes to the organic maleate structure during polymerization. springerprofessional.de
Thermal Analysis: Photo-Differential Scanning Calorimetry (Photo-DSC) is crucial for studying the kinetics of UV-curing, measuring the heat evolved during polymerization to determine reaction rates and conversion. mdpi.com
Scattering Techniques: Neutron Reflectivity can be used to study the structure and water resistance of thin films made from the compound at the molecular level, providing data on film swelling and stability in humid environments. researchgate.net
These advanced techniques are essential for optimizing processing conditions and tailoring the final properties of the material with a high degree of precision. mdpi.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Bis(3-(trimethoxysilyl)propyl) maleate in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. The compound’s trimethoxysilyl groups may hydrolyze to release methanol, requiring ventilation. Refer to GHS classifications for analogous silanes (e.g., skin irritation Category 2, eye irritation Category 2A) . Store in airtight containers under inert gas (e.g., nitrogen) to minimize moisture exposure.
Q. What synthetic routes are typically used to prepare this compound?
- Methodological Answer : The compound is likely synthesized via esterification between maleic anhydride and 3-(trimethoxysilyl)propanol. Use acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions at 60–80°C. Monitor reaction progress via FTIR for ester bond formation (C=O stretch at ~1720 cm⁻¹) and thin-layer chromatography (TLC). Purify via vacuum distillation or silica gel chromatography to remove unreacted precursors .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkages and trimethoxysilyl groups; ²⁹Si NMR to verify siloxane bonding (~−45 to −60 ppm).
- FTIR : Identify maleate ester (C=O, C-O-C) and Si-O-C bonds (∼1080 cm⁻¹).
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 210 nm .
Advanced Research Questions
Q. How can environmental factors like humidity and temperature be systematically controlled to optimize the hydrolysis kinetics of this compound during crosslinking?
- Methodological Answer : Design experiments using controlled humidity chambers (e.g., 30–90% RH) and variable temperatures (25–60°C). Monitor hydrolysis via gravimetric analysis (mass loss from methanol release) and FTIR for Si-OH formation (~3200–3600 cm⁻¹). Kinetic modeling (e.g., pseudo-first-order rate constants) can quantify moisture sensitivity. Crosslinking efficiency is validated via gel fraction analysis or dynamic mechanical analysis (DMA) .
Q. What experimental strategies address discrepancies in reported crosslinking efficiencies of this compound in hybrid polymers?
- Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst type, stoichiometry, curing time). Characterize crosslink density via swelling tests (ASTM D2765) or differential scanning calorimetry (DSC) for glass transition temperature (Tg) shifts. Compare results with small-angle X-ray scattering (SAXS) to assess nanoscale homogeneity. Reconcile contradictions by standardizing substrate pretreatment (e.g., plasma cleaning) to eliminate surface contamination .
Q. How does the integration of this compound into organic-inorganic composite membranes affect their gas separation performance?
- Methodological Answer : Fabricate membranes via sol-gel synthesis, varying silane concentrations (1–10 wt%). Evaluate gas permeability (e.g., CO₂/N₂ selectivity) using a constant-volume apparatus. Correlate membrane microstructure with performance via SEM-EDX for elemental mapping and BET analysis for porosity. Advanced studies may employ positron annihilation lifetime spectroscopy (PALS) to probe free-volume distribution .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the thermal stability of this compound in polymer blends?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to differentiate degradation mechanisms. Use Kissinger or Flynn-Wall-Ozawa methods to calculate activation energy (Ea) for decomposition. Discrepancies may arise from residual catalysts or moisture; mitigate via rigorous drying (e.g., molecular sieves) and replicate studies using identical heating rates (±1°C/min) .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Precursor purity : Source maleic anhydride (>99%) and 3-(trimethoxysilyl)propanol (HPLC-grade).
- Reaction monitoring : Use in-line FTIR or Raman spectroscopy for real-time tracking.
- Batch consistency : Implement ISO/IEC 17025 protocols for repeatability, including triplicate syntheses and statistical validation (e.g., RSD <2%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
